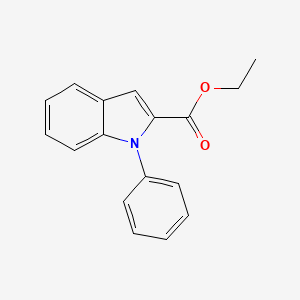

Ethyl 1-phenyl-1h-indole-2-carboxylate

Description

Properties

CAS No. |

20538-24-3 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

ethyl 1-phenylindole-2-carboxylate |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)16-12-13-8-6-7-11-15(13)18(16)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |

InChI Key |

KJIMJLQRIKMSMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

- Synthetic Flexibility: The 1-position of indole derivatives is highly tunable, enabling the introduction of groups ranging from simple alkyl chains (methyl) to complex electrophiles (cyanomethyl, phenylsulfonyl) .

- Conversely, polar groups (e.g., amino, nitro) improve solubility and target interaction .

- Crystallography and Stability : Hydrogen-bonding patterns ( ) and crystal packing ( ) are influenced by substituents, impacting physicochemical stability and formulation.

Preparation Methods

Reaction Procedure

In a typical protocol, ethyl indole-2-carboxylate (10 mmol) is dissolved in distilled benzene, followed by the dropwise addition of phenylsulfonyl chloride (11.5 mmol) under inert conditions. Sodium hydroxide (10 mmol) is introduced to maintain a basic pH, and the mixture is stirred at room temperature for 4–12 hours. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Purification via silica gel chromatography (0–40% ethyl acetate in hexane) yields the product as a white solid.

Optimization and Yield

Key optimizations include the use of anhydrous solvents to prevent hydrolysis and precise stoichiometric control of phenylsulfonyl chloride to minimize diacylation byproducts. Yields typically range from 75% to 84%, depending on the purity of the starting material.

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel method constructs the indole core de novo, enabling precise control over substituents. This approach is advantageous for introducing electron-withdrawing groups at the 5-position, which are common in bioactive analogs.

Synthetic Pathway

- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes in the presence of a catalytic base to form azidocinnamates.

- Thermolytic Cyclization : The azide intermediate undergoes thermolysis at 120–140°C, facilitating cyclization to form ethyl indole-2-carboxylate.

- Electrophilic Substitution : The 1-phenyl group is introduced via Friedel–Crafts acylation using phenylacetyl chloride and aluminum chloride.

Critical Parameters

Reaction temperature and solvent polarity significantly impact cyclization efficiency. Anhydrous 1,2-dichloroethane enhances electrophilic substitution yields (up to 88%) by stabilizing the acylium ion intermediate.

Thionyl Chloride-Mediated Esterification and Ullmann Reaction

This two-step strategy first synthesizes ethyl 1H-indole-2-carboxylate, followed by phenyl group installation via Ullmann coupling.

Esterification Protocol

Indole-2-carboxylic acid (3.1 mmol) is treated with thionyl chloride (19 mL) at 0°C to form the acid chloride. Subsequent quenching with absolute ethanol (17 mL) produces ethyl 1H-indole-2-carboxylate in 85% yield after recrystallization.

Ullmann Coupling

The 1H-indole intermediate reacts with bromobenzene in the presence of a copper catalyst and ligand. Optimal conditions (140°C, 24 hours) achieve 70–78% conversion to the 1-phenyl derivative. Key challenges include managing homocoupling byproducts, which are minimized using excess bromobenzene.

Dieckmann Cyclization Approach

Dieckmann cyclization offers a route to functionalized indoles, which are subsequently derivatized to install the 1-phenyl group.

Cyclization Mechanism

Diethyl 2-[(carboxymethyl)amino]benzoate undergoes intramolecular cyclization in the presence of sodium ethoxide, yielding 3-hydroxy-1H-indole-2-carboxylate. Acidic workup (pH 2) precipitates the cyclized product.

Post-Cyclization Modifications

The 3-hydroxy group is alkylated or acylated before Ullmann coupling with bromobenzene. This method is particularly suited for synthesizing 3-alkoxy and 3-alkyl variants, with overall yields of 60–65%.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acylation | Direct electrophilic substitution | 75–84% | Rapid, minimal purification | Limited to electron-rich indoles |

| Hemetsberger–Knittel | Cyclization + acylation | 70–88% | Versatile for substituted indoles | Multi-step, requires high temps |

| Ullmann Coupling | Esterification + cross-coupling | 70–78% | Broad substrate scope | Catalyst cost, byproduct formation |

| Dieckmann Cyclization | Cyclization + alkylation/coupling | 60–65% | Access to 3-functionalized derivatives | Low yield, harsh conditions |

Q & A

Q. What are the standard synthetic routes for Ethyl 1-phenyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between ethyl 1H-indole-2-carboxylate and substituted aminobenzophenones. Sodium ethoxide in DMF at 100–150°C facilitates nucleophilic substitution, with purification via column chromatography . Optimization involves adjusting solvent polarity, catalyst loading (e.g., tetrabutyl ammonium hydrogen sulfate for phase transfer), and monitoring reaction progress via TLC . Key parameters include excess aminobenzophenone (2.7:1 molar ratio) and reflux duration (2–5 hours) to maximize yields .

Q. Which spectroscopic and analytical methods are essential for structural validation of this compound derivatives?

Structural confirmation requires multi-technique validation:

- H/C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~165 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1700 cm) and N-H indole vibrations (~3400 cm) .

- Elemental Analysis : Validate purity (>95%) with ≤0.4% deviation from theoretical C/H/N values .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 320 for CHNO) .

Q. What biological activities are commonly associated with this compound derivatives?

These derivatives exhibit enzyme inhibition (e.g., HIV integrase, cyclooxygenase-2) and anticancer activity via apoptosis induction. Assays include:

- In vitro enzyme inhibition : IC determination using fluorogenic substrates .

- Cell viability assays : MTT or SRB protocols on cancer cell lines (e.g., IC = 5–20 µM in HeLa cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for indole-2-carboxylate derivatives?

Discrepancies arise from variations in assay conditions (e.g., serum concentration, incubation time) or cellular models. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and controls .

- Dose-response validation : Repeat assays with ≥3 biological replicates and orthogonal methods (e.g., Western blot for apoptosis markers) .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

Yield optimization focuses on:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of aminobenzophenones .

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 5 hours) with comparable yields (~75%) .

Q. How do crystallographic techniques address challenges in resolving the 3D structure of indole-2-carboxylate derivatives?

SHELX programs (e.g., SHELXL, SHELXD) are critical for:

Q. What computational methods support structure-activity relationship (SAR) studies of indole-2-carboxylate derivatives?

Advanced SAR workflows include:

- Docking simulations : AutoDock Vina or Glide to predict binding modes with targets (e.g., COX-2 active site) .

- QSAR modeling : Employ Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO-LUMO gaps) .

- MD simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .

Q. How can enantiomeric purity of chiral indole-2-carboxylate derivatives be ensured during synthesis?

Chiral resolution methods:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .

- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to enrich enantiomers .

- Circular dichroism (CD) : Validate enantiopurity with Cotton effects at 220–280 nm .

Q. What experimental approaches identify polymorphism in indole-2-carboxylate crystals?

Polymorphism studies require:

- PXRD : Compare diffraction patterns of crystals grown from different solvents (e.g., methanol vs. acetonitrile) .

- Thermal analysis : DSC to detect melting point variations (>5°C differences indicate polymorphs) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) .

Q. How do researchers elucidate the toxicity mechanisms of indole-2-carboxylate derivatives in preclinical models?

Mechanistic toxicology strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.